methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a pyridine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as pyridin-3-ylmethylamine and tetrahydro-2H-pyran-4-ylamine. These intermediates are then reacted with benzoic acid derivatives under specific conditions to form the final product.
For example, a palladium-catalyzed reaction can be employed to couple 2-bromo-4-methylpyridine with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of t-BuONa, Pd2(dba)3, and BINAP in dry toluene under an argon atmosphere . The reaction mixture is stirred at elevated temperatures, followed by purification steps such as flash chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpyridin-2-yl)amino)benzoate .
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one .
Uniqueness
Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-19(22)15-4-6-17(7-5-15)27(23,24)21-18(14-8-11-26-12-9-14)16-3-2-10-20-13-16/h2-7,10,13-14,18,21H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDCIHBRUPNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.